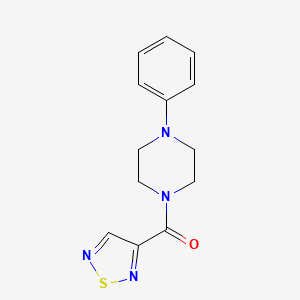
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide (NDM-1) is a synthetic compound that has been extensively used in scientific research due to its unique properties. NDM-1 has been found to possess potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable tool for studying bacterial resistance mechanisms.
Mécanisme D'action
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide exerts its antibacterial activity by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This mechanism of action is similar to that of other beta-lactamase enzymes, but 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to be more efficient at hydrolyzing a wider range of antibiotics.
Biochemical and Physiological Effects:
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to have minimal toxic effects on mammalian cells, making it a valuable tool for studying bacterial resistance mechanisms without causing harm to the host organism. However, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide in lab experiments is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents. However, one limitation of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide is that it can be expensive to synthesize and purify, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research involving 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide. One area of interest is the development of new antibacterial agents that are effective against 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide-producing bacteria. Another potential direction is the study of the structure and function of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide and other beta-lactamase enzymes, which could lead to the development of new strategies for combating bacterial resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells, which could have implications for its use in clinical settings.
Méthodes De Synthèse
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine with isopropylamine in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been used extensively in scientific research to study bacterial resistance mechanisms and develop new antibacterial agents. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to traditional antibiotics. 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has also been used to study the structure and function of bacterial enzymes involved in antibiotic resistance, providing valuable insights into the mechanisms of bacterial resistance.
Propriétés
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-5(2)14-11(16)8-6(3)9(12)7(4)15-10(8)13/h5H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLWPJIQFXPHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4,6-dimethyl-N-(propan-2-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)

![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)





![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)